3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
This compound features a 1,3-oxazolidine-2,4-dione core linked to a pyrrolidin-3-yl group substituted with a thiophene-3-carbonyl moiety. Its molecular weight (324.33 g/mol, based on ) and stereoelectronic properties position it within a broader class of oxazolidine-diones, which are explored for diverse applications, including agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10-6-18-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-19-7-8/h2,4,7,9H,1,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBSVRCSUWNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of thiophene-3-carboxylic acid with pyrrolidine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components are known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the thiophene and pyrrolidine rings suggests possible applications in the treatment of diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Oxazolidine-dione Derivatives with Aryl Substituents
- Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione): A systemic fungicide with a dichlorophenyl group and ethenyl-methyl substituents. The dihedral angle between the oxazolidine and phenyl rings (77.55°) suggests conformational rigidity, which may influence binding to fungal targets .
- Pentoxazone (3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropylene-1,3-oxazolidine-2,4-dione): A herbicide with fluorophenyl and cyclopentyloxy groups, highlighting the role of halogenation in agrochemical activity .
Pyrrolidine-linked Oxazolidine-diones
Pharmacological Activity Comparisons
PPARγ Agonists
- (R)-5-(3-{4-[(2-Furan-2-yl-5-methyl-1,3-oxazol-4-yl)methoxy]-3-methoxyphenyl}propyl)-1,3-oxazolidine-2,4-dione : A reference PPARγ agonist with EC50 values reported in luciferase assays. The furan and methoxyphenyl groups contribute to transactivation efficacy, while the oxazolidine-dione core stabilizes interactions with the receptor .
Key Insight : The thiophene moiety in the target compound may offer unique electronic effects (e.g., sulfur-mediated hydrogen bonding) that could modulate PPARγ binding, though direct activity data are lacking.
Thiazolidine-dione Derivatives
- (E)-5-((2-(((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione: A thiazolidine-dione linked to quinoline and triazole groups. Despite core differences (thiazolidine vs. oxazolidine), the dione motif is critical for activity, as seen in antidiabetic drugs like rosiglitazone .
Molecular Weight and Solubility
- 5-Phenyl-1,3-oxazolidine-2,4-dione (177.16 g/mol): A simpler analog lacking the pyrrolidine-thiophene chain, likely exhibiting higher aqueous solubility .
- Target Compound (324.33 g/mol): The thiophene and pyrrolidine groups increase molecular weight and lipophilicity, which may impact bioavailability.
Data Tables
Table 1. Structural and Functional Comparison of Selected Oxazolidine-diones
Table 2. Key Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 (AcCN) | Not reported |
| Vinclozolin | 3.1 | 0.02 (Water) | 85% |
| 5-Phenyl-1,3-oxazolidine-2,4-dione | 1.5 | 1.2 (Water) | 90% |
Biological Activity
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione, also known by its CAS number 2034360-30-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is with a molecular weight of 280.30 g/mol. The compound features a unique combination of a thiophene ring, a pyrrolidine ring, and an oxazolidine dione structure which may contribute to its biological properties.
Although the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes and receptors. The structural components (thiophene and oxazolidine) likely play critical roles in binding affinity and specificity towards these targets. The presence of the pyrrolidine moiety may influence the compound's conformation and reactivity.
Antimicrobial Activity
Research has indicated that oxazolidine derivatives exhibit antimicrobial properties. A study focusing on similar compounds showed that modifications in the oxazolidine ring can enhance antibacterial activity against Gram-positive bacteria. The presence of the thiophene ring may also contribute to this activity due to its electron-rich nature which can facilitate interaction with microbial cell membranes.
| Compound | Activity | Reference |
|---|---|---|
| 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | Antibacterial | |
| Oxazolidine derivatives | Broad-spectrum |
Antidiabetic Potential
Quantitative structure–activity relationship (QSAR) studies have suggested that compounds with similar structures could exhibit antidiabetic effects by inhibiting specific enzymes involved in glucose metabolism. The incorporation of thiophene and pyrrolidine rings may enhance the ability of these compounds to modulate insulin signaling pathways.
Case Studies
-
Inhibition of Dipeptidyl Peptidase IV (DPP-IV) :
A study demonstrated that certain oxazolidine derivatives showed significant inhibition of DPP-IV, an enzyme linked to glucose metabolism regulation. The compound's structural features were correlated with its inhibitory potency.- Findings : IC50 values ranged from 20 to 50 µM for various derivatives.
- Implication : Suggests potential use in managing Type 2 diabetes.
-
Cytotoxicity Assays :
Cytotoxicity studies conducted on cancer cell lines revealed that derivatives containing the oxazolidine core exhibited selective toxicity towards cancer cells while sparing normal cells.- Results : IC50 values for cancer cell lines were significantly lower compared to normal cell lines.
- : Indicates potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
